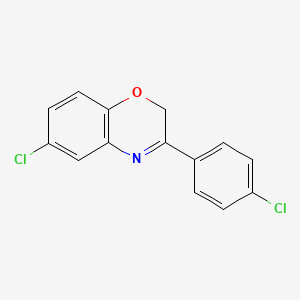![molecular formula C15H8Cl2N2O B2472217 1,3-ジクロロイソインドロ[2,1-a]キナゾリン-5(11H)-オン CAS No. 300851-00-7](/img/structure/B2472217.png)
1,3-ジクロロイソインドロ[2,1-a]キナゾリン-5(11H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloroisoindolo[2,1-a]quinazolin-5(11H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its fused ring structure, which includes both isoindole and quinazoline moieties
科学的研究の応用
1,3-Dichloroisoindolo[2,1-a]quinazolin-5(11H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
Target of Action
Quinazoline derivatives, which this compound is a part of, are known to have medicinal properties such as antimalarial and anticancer agents .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a way that can inhibit certain enzymes or pathways .
Biochemical Pathways
It is known that quinazoline derivatives can affect various biochemical pathways, leading to their medicinal properties .
Pharmacokinetics
Quinazoline derivatives are known to have good pharmacokinetic properties .
Result of Action
Quinazoline derivatives are known to have various effects at the molecular and cellular level, contributing to their medicinal properties .
Action Environment
Environmental factors can often influence the action of quinazoline derivatives .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one typically involves the use of palladium-catalyzed reactions. One common method starts with commercially available 2-bromoanilines and 2-bromobenzyl amines. These substrates undergo a palladium-catalyzed dicarbonylative reaction, incorporating two molecules of carbon monoxide to form the desired product . The reaction conditions usually involve the use of a palladium catalyst, carbon monoxide, and appropriate solvents under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound may involve similar palladium-catalyzed processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions: 1,3-Dichloroisoindolo[2,1-a]quinazolin-5(11H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
類似化合物との比較
Quinazoline: A parent compound with a similar fused ring structure.
Isoindoloquinoline: Another heterocyclic compound with related structural features.
Thiazoloquinazoline: A compound with a thiazole ring fused to the quinazoline moiety.
Uniqueness: 1,3-Dichloroisoindolo[2,1-a]quinazolin-5(11H)-one is unique due to the presence of chlorine atoms and its specific fused ring structure. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
IUPAC Name |
1,3-dichloro-11H-isoindolo[2,1-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O/c16-9-5-11-13(12(17)6-9)19-7-8-3-1-2-4-10(8)14(19)18-15(11)20/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZHYPUCMNGVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=O)C4=C(N31)C(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)
![3-(BENZENESULFONYL)-1-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]PYRROLIDINE](/img/structure/B2472139.png)
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)


![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2472150.png)


![[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride](/img/structure/B2472154.png)

![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)
